2-({6-[(4-氯苯基)甲基]-1-乙基-3-甲基-7-氧代-1H,6H,7H-吡唑并[4,3-d]嘧啶-5-基}硫代)-N-(3,4-二甲苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a heterocyclic compound with a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with carboxylic anhydrides or acid chlorides . For instance, 5-acetyl-4-aminopyrimidines, when heated under reflux with MeONa in BuOH, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds .Chemical Reactions Analysis
In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .科学研究应用
合成和抗菌评价
包括吡唑并[4,3-d]嘧啶衍生物在内的新型杂环化合物的研究在新型抗菌剂的开发中显示出重大的前景。例如,Azab、Youssef 和 El-Bordany (2013) 合成了含有磺酰胺部分的杂环化合物,旨在探索它们的抗菌潜力。合成过程涉及各种活性亚甲基化合物以生成吡喃、吡啶和哒嗪衍生物,其中一些化合物表现出很高的抗菌活性 (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013)。本研究举例说明了可用于合成和评价类似于 2-({6-[(4-氯苯基)甲基]-1-乙基-3-甲基-7-氧代-1H,6H,7H-吡唑并[4,3-d]嘧啶-5-基}硫代)-N-(3,4-二甲苯基)乙酰胺的化合物的用于抗菌用途的方法学方法。
抗癌潜力
与吡唑并[4,3-d]嘧啶骨架在结构上相关的化合物已被评估其抗癌活性。Rahmouni 等人 (2016) 合成了一系列吡唑并嘧啶衍生物并评估了它们的抗癌和抗 5-脂氧合酶活性,突出了此类化合物在癌症治疗中的潜在治疗应用。他们的结果表明,一些衍生物表现出比参考药物阿霉素更高的抗癌活性,表明具有类似结构的化合物,包括 2-({6-[(4-氯苯基)甲基]-1-乙基-3-甲基-7-氧代-1H,6H,7H-吡唑并[4,3-d]嘧啶-5-基}硫代)-N-(3,4-二甲苯基)乙酰胺,可能具有显着的抗癌特性 (A. Rahmouni et al., 2016)。
作用机制
杂环化合物的生物活性的分子机制一直是相当大的研究兴趣的焦点。涉及分子对接和体外评估的研究提供了这些化合物如何与生物靶标(例如酶和受体)相互作用以发挥其抗菌和抗癌作用的见解。例如,N-取代的 5-[(4-氯苯氧基)甲基]-1,3,4-恶二唑-2 基-2-硫代乙酰胺的合成和药理学评估已证明具有潜在的抗菌活性和中等的酶抑制作用,阐明了这些化合物可能采用的多方面的作用机制 (S. Z. Siddiqui et al., 2014)。
作用机制
未来方向
属性
IUPAC Name |
2-[6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O2S/c1-5-31-23-22(17(4)29-31)28-25(30(24(23)33)13-18-7-9-19(26)10-8-18)34-14-21(32)27-20-11-6-15(2)16(3)12-20/h6-12H,5,13-14H2,1-4H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYWGIQHXZQFSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)Cl)SCC(=O)NC4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。